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Rhodamine phalloidin

Cat. No.: B1148123
CAS No.: 219920-04-4
M. Wt: 1231.4
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Description

Historical Trajectory of Actin Cytoskeleton Labeling

The visualization of the actin cytoskeleton has evolved significantly over the decades. Initial methods relied on immunofluorescence techniques using antibodies against actin. biologists.com While groundbreaking, these antibody-based methods had potential drawbacks such as non-specific binding and variations in epitope recognition across different species. biologists.com

A major breakthrough came in 1979 with the development of a fluorescently labeled derivative of phalloidin (B8060827). chemrxiv.orgbiorxiv.org This small molecule offered high affinity and selectivity for F-actin, establishing itself as a gold standard for labeling actin filaments in fixed samples. biologists.comchemrxiv.org However, the low membrane permeability of phalloidin limited its application primarily to fixed cells. biologists.comrupress.org

The quest to visualize actin dynamics in living cells led to the development of genetically encoded probes. The advent of Green Fluorescent Protein (GFP) technology in the late 1990s enabled the creation of GFP-actin fusion proteins, allowing for real-time observation of actin dynamics. biorxiv.orgrupress.org Subsequently, various actin-binding domains (ABDs) fused to fluorescent proteins, such as Lifeact, utrophin, and F-tractin, were developed to overcome some of the limitations of GFP-actin, which could interfere with actin assembly. biologists.combiorxiv.orgrupress.org More recently, cell-permeable chemical probes like SiR-actin, derived from the toxin Jasplakinolide, have been introduced for live-cell imaging. biologists.com

Fundamental Role of Filamentous Actin (F-Actin) in Cellular Processes

Filamentous actin, or F-actin, is a highly dynamic polymer of globular actin (G-actin) monomers and is a fundamental component of the cytoskeleton in all eukaryotic cells. wikipedia.orggeeksforgeeks.orgkenhub.com These filaments, also known as microfilaments, are crucial for a multitude of cellular functions. wikipedia.orggeeksforgeeks.org

F-actin provides structural support, maintaining cell shape and mechanical resistance. geeksforgeeks.orgkenhub.comnus.edu.sg It is integral to cell motility, enabling processes like cell migration, the formation of lamellipodia and filopodia, and cytokinesis during cell division. geeksforgeeks.orgnus.edu.sg The dynamic nature of F-actin, characterized by rapid polymerization and depolymerization, allows cells to remodel their cytoskeleton in response to various signals. wikipedia.orgabcam.com

Furthermore, F-actin plays a key role in intracellular transport, serving as tracks for myosin motor proteins to move vesicles and organelles. geeksforgeeks.orgnus.edu.sg It is also involved in muscle contraction, where actin filaments slide along myosin filaments. kenhub.comnus.edu.sg The diverse functions of F-actin are mediated by a vast array of actin-binding proteins that regulate its organization into different structures, such as bundles and networks. wikipedia.orgkenhub.com

Current Landscape of Fluorescent Probes for F-Actin Visualization

The toolkit for visualizing F-actin has expanded significantly, offering researchers a variety of probes, each with its own set of advantages and limitations. While rhodamine phalloidin remains a benchmark for staining F-actin in fixed cells due to its high specificity and the stable, bright fluorescence it provides, several other probes are now widely used, particularly for live-cell imaging. cytoskeleton.combiologists.comchemrxiv.org

Genetically-encoded probes, which involve fusing a fluorescent protein to an actin-binding peptide or protein, are a popular choice for studying actin dynamics in living cells. biologists.comcytoskeleton.com These include:

Lifeact: A 17-amino-acid peptide derived from a yeast actin-binding protein, it is one of the most commonly used probes for live-cell imaging of the actin cytoskeleton. biologists.comcytoskeleton.com

Utrophin: The calponin homology (CH) domain of utrophin is another widely used F-actin probe that is reported to have minimal effects on actin dynamics. cytoskeleton.comresearchgate.net

F-tractin: This peptide has been shown to faithfully report the distribution of F-actin in a variety of cells. biologists.com

Chemically synthesized, cell-permeable probes represent another class of tools for live-cell F-actin visualization. A notable example is SiR-actin , a far-red fluorescent probe based on the actin-stabilizing toxin jasplakinolide. biologists.comcytoskeleton.com These probes offer the advantage of not requiring genetic modification of the cells. researchgate.net

The choice of an F-actin probe depends heavily on the specific experimental context, including whether the cells are fixed or live, the cell type being studied, and the specific cellular process under investigation. biologists.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyDescriptionSource(s)
Target Filamentous Actin (F-actin) genecopoeia.commedchemexpress.com
Fluorophore Tetramethylrhodamine (B1193902) (TRITC) genecopoeia.com
Fluorescence Red-Orange genecopoeia.commedchemexpress.com
Excitation/Emission (approx.) 546 nm / 575 nm abcam.comabcam.co.jp
Binding Affinity (Kd) ~20 nM cytoskeleton.com
Primary Application Staining F-actin in fixed and permeabilized cells cytoskeleton.comabcam.com
Mechanism of Action Binds to F-actin, preventing depolymerization wikipedia.org

Table 2: Comparison of Common F-Actin Probes

ProbeTypePrimary UseKey AdvantagesKey LimitationsSource(s)
This compound Chemical ConjugateFixed CellsHigh specificity, bright stable signal, gold standard for fixed cellsLow cell permeability, stabilizes actin filaments biologists.comchemrxiv.orgrupress.org
GFP-Actin Genetically EncodedLive CellsAllows direct visualization of actin incorporation and dynamicsCan interfere with actin assembly and function biorxiv.orgrupress.orgcytoskeleton.com
Lifeact Genetically EncodedLive CellsWidely used, small size, good for visualizing dynamic rearrangementsCan have effects on actin dynamics at high expression levels biologists.combiorxiv.orgcytoskeleton.com
Utrophin (CH domain) Genetically EncodedLive CellsMinimal perturbation of actin dynamics cytoskeleton.comresearchgate.net
F-tractin Genetically EncodedLive CellsFaithfully reports F-actin distributionCan induce actin bundling at high expression biologists.comrupress.org
SiR-Actin Chemical ProbeLive CellsCell-permeable, far-red fluorescence, suitable for super-resolutionBased on an actin-stabilizing toxin biologists.comcytoskeleton.comnih.gov

Properties

CAS No.

219920-04-4

Molecular Formula

C60H70N12O13S2

Molecular Weight

1231.4

Origin of Product

United States

Molecular Mechanisms Governing Rhodamine Phalloidin Actin Interactions

Elucidation of Phalloidin's Binding Specificity and Affinity for F-Actin Subunits

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) from the death cap mushroom (Amanita phalloides), exhibits a remarkable binding specificity for F-actin over its monomeric form, G-actin. wikipedia.orgbionity.comaatbio.com This selectivity is due to phalloidin binding at the interface between adjacent actin subunits within the filament, effectively locking them together. wikipedia.orgbionity.com This interaction involves contact with three actin subunits simultaneously, which explains its high specificity and stabilizing effect. psu.edu The binding site is located in a pocket formed by three neighboring actin subunits. researchgate.net Affinity-labeling studies have identified that phalloidin derivatives interact with specific amino acid residues on actin, including glutamic acid-117, methionine-119, and methionine-355. nih.govnih.gov These residues are situated in highly conserved regions of the actin sequence, contributing to the broad applicability of phalloidin for staining actin across different species. aatbio.comnih.gov

The affinity of rhodamine phalloidin for F-actin is in the nanomolar range. biotium.com Direct transient kinetic measurements have yielded a dissociation equilibrium constant (Kd) of 17 nM. nih.gov However, equilibrium measurements have shown an apparent affinity of 116 nM, with the discrepancy attributed to the depolymerization of actin filaments at low concentrations during equilibrium experiments. psu.edunih.gov

Stoichiometry of this compound-Actin Complex Formation

The binding of this compound to F-actin occurs in a stoichiometric ratio of one molecule of this compound per actin subunit within the filament. bionity.comaatbio.compsu.edunih.gov This 1:1 stoichiometry has been confirmed through fluorescence titration experiments and is consistent across various cell types and species. nih.govnih.govthermofisher.com The actin concentration dependence of the binding further supports this one-to-one molecular ratio. psu.edu

Kinetics of this compound Association and Dissociation with Actin Filaments

The binding of this compound to actin filaments is a dynamic process characterized by specific association and dissociation rates. Direct transient kinetic analyses have determined the association rate constant (k_on_) to be approximately 2.8 x 10⁴ M⁻¹s⁻¹ and the dissociation rate constant (k_off_) to be about 4.8 x 10⁻⁴ s⁻¹. nih.gov

The binding kinetics are notably independent of pH and ionic strength. nih.govacs.org Interestingly, the association rate is relatively slow, which is thought to be because the actin filament must undergo conformational changes, or "breathe," to expose the phalloidin binding site. nih.govacs.org This is supported by the observation that increasing the microviscosity of the solvent, which would dampen these fluctuations, inhibits the binding kinetics. nih.govacs.org

Table 1: Kinetic and Affinity Constants for this compound Binding to F-Actin

Parameter Value Method Reference
Association Rate Constant (k_on_) 2.8 x 10⁴ M⁻¹s⁻¹ Transient Kinetics nih.gov
Dissociation Rate Constant (k_off_) 4.8 x 10⁻⁴ s⁻¹ Transient Kinetics nih.gov
Dissociation Equilibrium Constant (Kd) from kinetics 17 nM Ratio of rate constants psu.edunih.gov
Apparent Dissociation Equilibrium Constant (Kd) from equilibrium 116 nM Equilibrium measurements psu.edunih.gov

Structural Analysis of Phalloidin-Induced Actin Filament Stabilization

Phalloidin binding has a profound stabilizing effect on the structure of actin filaments. wikipedia.orgnih.govaatbio.comcytoskeleton.com By binding across multiple actin subunits, it effectively cross-links them, preventing their dissociation. wikipedia.orgbionity.compsu.edu This stabilization is a key reason for its use in preserving F-actin structures for microscopy. aatbio.comcytoskeleton.com Cryo-electron microscopy has revealed that phalloidin binding does not induce a specific conformational change in the actin filament but rather traps it in a particular state. rcsb.org

Impact on Actin Filament Polymerization and Depolymerization Dynamics

Phalloidin significantly alters the dynamics of actin filament assembly and disassembly. It strongly promotes the polymerization of actin by lowering the critical concentration required for filament formation. aatbio.comnih.govtocris.com This is achieved by drastically reducing the rate constant for the dissociation of actin subunits from both the barbed and pointed ends of the filament. wikipedia.orgbionity.compsu.edu Consequently, phalloidin effectively prevents the depolymerization of F-actin. wikipedia.orgaatbio.com While it promotes nucleation, it has been shown to slow the elongation at the barbed end by nearly half. yale.edu Phalloidin also inhibits the ATP hydrolysis activity of F-actin. wikipedia.orgbionity.com

Investigation of Non-Actin Binding Targets of this compound in Complex Cellular Environments

While this compound is predominantly recognized for its high-affinity binding to filamentous actin (F-actin), research has revealed that it can also interact with other cellular components, albeit with different affinities. nih.gov These non-actin targets are crucial to consider in experimental contexts, as they can influence the interpretation of results from cellular staining and biochemical assays.

Recent studies have demonstrated that this compound can bind to the Arp2/3 complex and the VCA domain of its activator, such as the human Wiskott-Aldrich syndrome protein (hWASp). nih.gov The Arp2/3 complex is a key protein assembly involved in the nucleation of new actin filaments from the sides of existing filaments, creating branched actin networks essential for processes like cell motility and endocytosis. The VCA domain of WASp is responsible for activating the Arp2/3 complex.

The interaction of this compound with these non-actin targets is significant because both the Arp2/3 complex and its activators are present at high concentrations in certain cell types, such as leukocytes. nih.gov This means that in a cellular environment, a portion of the this compound will be bound to these components, not just to F-actin. nih.gov

Detailed Research Findings

Kinetic and equilibrium binding studies have provided quantitative data on these non-actin interactions. The fluorescence of this compound increases upon binding to its targets, a property that has been exploited to measure these interactions.

ParameterValueTargetReference
Dissociation Equilibrium Constant (Kd) 17 nMActin Filaments (Kinetic) nih.gov
Apparent Dissociation Equilibrium Constant (Kd) 116 nMActin Filaments (Equilibrium) nih.gov
Dissociation Equilibrium Constant (Kd) 67 ± 16 nMArp2/3 Complex nih.gov
Dissociation Equilibrium Constant (Kd) ~100 nMhWASp-VCA nih.gov

The difference in the dissociation constants for actin filaments determined by kinetic versus equilibrium methods is attributed to the depolymerization of filaments at low actin concentrations in equilibrium experiments. nih.gov

The binding of rhodamine-phalloidin (B2604369) to the Arp2/3 complex was confirmed through titration experiments where the fluorescence of rhodamine-phalloidin increased with increasing concentrations of the Arp2/3 complex, reaching a plateau. nih.gov This interaction was shown to be competitive, as unlabeled phalloidin could displace the rhodamine-phalloidin from the Arp2/3 complex. nih.gov

Similarly, rhodamine-phalloidin was found to bind to the hWASp-VCA domain with a dissociation constant of approximately 100 nM. nih.gov Further investigation revealed that the C motif within the VCA domain contributes to this binding site. nih.gov

These findings have important implications for experiments using this compound. The binding of this compound to the Arp2/3 complex and its activators can influence the nucleation of actin branches. nih.gov It has been observed that phalloidin not only promotes the nucleation of pure actin monomers but also significantly stimulates the formation of branches by the Arp2/3 complex and hWASp-VCA, by more than 10-fold, while also inhibiting the dissociation of these branches. nih.gov Therefore, the increased number of branches observed in samples treated with rhodamine-phalloidin is a result of its multiple effects on both the formation and stabilization of these structures. nih.gov

Additionally, some studies have suggested that in muscle cells, proteins like nebulin in skeletal muscle and nebulette in cardiac muscle may block the binding of phalloidin to actin filaments. nih.gov This indicates that the accessibility of the phalloidin binding site on F-actin can be modulated by other actin-binding proteins.

Advanced Methodological Applications of Rhodamine Phalloidin in High Resolution Imaging

Implementation in Super-Resolution Microscopy Techniques

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, offering unprecedented spatial resolution. Rhodamine phalloidin (B8060827) and its derivatives are compatible with several of these methods, facilitating detailed investigations of actin architectures. biologists.commolbiolcell.org

Stimulated Emission Depletion (STED) Microscopy of Actin Architectures

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively deactivating fluorophores in the outer region of the excitation focus, thereby narrowing the effective point spread function. molbiolcell.org Rhodamine phalloidin is well-suited for STED imaging due to the photostable nature of the rhodamine dye. nih.gov

In STED microscopy, a donut-shaped depletion laser is overlaid with the excitation laser spot. Fluorophores in the periphery of the spot are forced back to the ground state through stimulated emission, while those in the center are allowed to fluoresce. This results in a smaller effective fluorescent spot, leading to a significant improvement in resolution. molbiolcell.org For this compound, this typically involves excitation with a laser around 561 nm and depletion with a laser in the range of 660-775 nm. researchgate.net

Researchers have successfully employed STED microscopy with this compound to visualize the fine details of actin organization in various cellular contexts. For instance, STED has been used to resolve the hexagonal packing of microvilli, which are actin-rich protrusions on the apical surface of epithelial cells. researchgate.net Confocal microscopy often fails to distinguish individual microvilli, but STED imaging of phalloidin-stained F-actin can clearly resolve these structures, revealing their precise arrangement. researchgate.net Similarly, STED has provided insights into the dynamic rearrangement of the actin cytoskeleton during viral infection and in the formation of nascent myofibrils. researchgate.netresearchgate.net

ParameterConfocal MicroscopySTED Microscopy
Resolution ~250 nm30-80 nm molbiolcell.org
Excitation (Rhodamine) ~561 nm researchgate.net~561 nm researchgate.net
Depletion Laser N/A~660-775 nm researchgate.net
Application Example General actin cytoskeleton visualization elifesciences.orgResolving individual microvilli researchgate.net

Structured Illumination Microscopy (SIM) for F-Actin Organization

Structured Illumination Microscopy (SIM) is another super-resolution technique that enhances spatial resolution by illuminating the sample with a patterned light field. The interaction of this pattern with the sample generates moiré fringes, which contain high-frequency spatial information that is normally inaccessible. By acquiring images with the pattern in different orientations and phases, a super-resolved image can be computationally reconstructed. molbiolcell.org

This compound is compatible with SIM, and this combination has been used to study the organization of F-actin in various cellular processes. SIM provides a two-fold improvement in resolution over conventional microscopy and is particularly useful for imaging large fields of view and for live-cell imaging due to its lower light dose compared to other super-resolution techniques. molbiolcell.orgtandfonline.com

Studies utilizing SIM with phalloidin staining have revealed detailed arrangements of cortical actin at the immunological synapse in T-cells and the intricate network of actin filaments in lamellipodia. molbiolcell.orgbiorxiv.org The enhanced resolution of SIM allows for a more precise characterization of the spatial relationships between different actin structures and other cellular components.

FeatureDescription
Principle Illumination with patterned light to generate moiré fringes containing high-frequency information. molbiolcell.org
Resolution Enhancement Approximately two-fold compared to conventional microscopy. molbiolcell.org
Advantages Suitable for larger fields of view and lower light-dose imaging. molbiolcell.org
Application Imaging cortical actin at the immunological synapse and in lamellipodia. molbiolcell.orgbiorxiv.org

Single Molecule Localization Microscopy (SMLM) Approaches

Single Molecule Localization Microscopy (SMLM) techniques achieve super-resolution by temporally separating the fluorescence of individual molecules. By activating and imaging only a sparse subset of fluorophores in each frame, their precise locations can be determined with high accuracy. Over thousands of frames, a composite super-resolution image is constructed from the localized positions of all the fluorophores. pnas.org

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are two prominent SMLM methods. PALM typically uses photoactivatable or photoswitchable fluorescent proteins, while STORM often employs fluorescent organic dyes that can be switched between a fluorescent "on" state and a dark "off" state. molbiolcell.orgnih.gov

Rhodamine derivatives have been shown to be suitable for STORM imaging. nih.gov Furthermore, phalloidin conjugated to photoswitchable dyes like Alexa Fluor 647 is commonly used for STORM imaging of F-actin. molbiolcell.orgnih.gov The principle relies on using a specific imaging buffer that promotes the stochastic blinking of the fluorophores, allowing for their individual detection and localization. upstate.edu

SMLM techniques like PALM and STORM have provided unprecedented views of actin organization, revealing details at the single-molecule level. These methods have been instrumental in visualizing the periodic actin ring structure in axons and the nanoscale arrangement of actin filaments in dendritic cells. pnas.orgnih.govnih.gov The high localization precision of these techniques allows for the quantitative analysis of actin structures with nanometer-scale resolution. nih.gov

Quantitative Image Analysis Methodologies for F-Actin Structures

High-resolution images of this compound-stained F-actin serve as the basis for quantitative analysis, enabling the extraction of objective and reproducible data on the organization of the actin cytoskeleton.

Characterization of Filament Density, Orientation, and Bundling

The digital nature of images acquired through advanced microscopy techniques allows for the application of various computational tools to quantify specific features of F-actin networks.

Filament Density: The density of actin filaments within a specific cellular region can be estimated from the fluorescence intensity of this compound staining. jst.go.jp In super-resolution images, particularly from SMLM, the density of localized fluorophores can provide a more direct measure of the local F-actin population. upstate.edu For instance, quantitative analysis of SMLM data has shown that the F-actin density in stress fibers can be significantly higher than in thinner, more diffuse actin networks within the same cell. upstate.edu

Filament Orientation: The orientation of actin filaments can be determined using fluorescence polarization microscopy with this compound. The rhodamine fluorophore has a defined orientation relative to the actin filament axis, and by analyzing the polarization of the emitted fluorescence, the average orientation of the filaments within the focal volume can be calculated. More advanced techniques like 4polar-STORM can measure the orientation of individual phalloidin-conjugated fluorophores, providing nanoscale maps of actin filament orientation within complex cellular structures. nih.gov

Filament Bundling: The degree of actin filament bundling can be quantified by analyzing the fluorescence intensity and thickness of F-actin structures. In fluorescence micrographs, thicker bundles will exhibit higher fluorescence intensity from the accumulated this compound. biologists.com By normalizing the fluorescence intensity of a bundle to that of a single actin filament, the number of filaments within the bundle can be estimated. biologists.com Line-scan analysis across bundles in this compound-stained images is a common method to quantify bundling efficiency. Research has shown that changes in the density of fine actin bundles can be quantified by counting the number of bundles in a defined area before and after a specific treatment. elifesciences.org

The following table presents hypothetical research findings based on quantitative analysis of this compound-stained actin filaments, illustrating how such data might be presented.

Cell TypeCellular RegionMeasurementQuantitative ValueReference Method
U2OSStress FiberRelative F-actin Density~10-fold higher than thin fibersSMLM Intensity Analysis upstate.edu
U2OSThin FiberRelative F-actin DensityBaselineSMLM Intensity Analysis upstate.edu
Skeletal MyofibrilThin FilamentFluorophore Orientation~31° relative to filament axisFluorescence Polarization
Vicia sativa Root HairSubapical AreaBundle Density (Control)X bundles/µm²Fluorescence Microscopy elifesciences.org
Vicia sativa Root HairSubapical AreaBundle Density (Treated)Y bundles/µm² (>X)Fluorescence Microscopy elifesciences.org
In vitroActin BundleFilaments per Bundle5-20TIRF Microscopy Intensity biologists.com

Computational Approaches for Automated F-Actin Architecture Quantification

The visualization of filamentous actin (F-actin) with this compound provides the foundational data for quantitative analysis of the cytoskeleton's architecture. Computational approaches are essential for transforming these qualitative fluorescence images into objective, quantitative data. These methods enable the automated detection, segmentation, and measurement of F-actin structures, which is critical for understanding cellular processes like motility, morphogenesis, and intracellular transport.

A key principle exploited in some quantification techniques is the significant enhancement of this compound's fluorescence upon binding to F-actin. nih.gov This property allows for the development of assays to measure both relative and absolute F-actin concentrations in cell lysates and even in cell-free systems. nih.gov By modeling the binding kinetics and fluorescence enhancement, researchers can create optimized conditions for accurate F-actin measurement, a process that is faster and requires substantially less material than previous methods. nih.gov

For image-based quantification, computational workflows typically begin with image processing to define cell boundaries and isolate fluorescent signals from background noise. Methods like Otsu's thresholding can be used to separate cellular components from the background in projected z-stack images of this compound-stained cells. tandfonline.com Following initial processing, specialized algorithms are applied to detect and classify specific F-actin-containing structures. For instance, in the study of membrane ruffles, which are dynamic, actin-rich protrusions, automated systems can identify these structures based on their distinct morphological features, such as being sharp, sinuous, line-shaped entities in 2D images. tandfonline.com

To achieve reliable classification, these automated approaches measure various shape parameters from the segmented fluorescent structures. By training the system on manually identified examples of ruffles and non-ruffle structures, the software learns to distinguish between them accurately. This automated classification and subsequent quantification provide an efficient and reliable tool for investigating the mechanisms of ruffle formation and cytoskeletal rearrangements. tandfonline.com

Interactive Table 1: Shape Parameters for Automated Ruffle Classification Below is a table of shape parameters used in a computational study to automatically classify F-actin-containing ruffles in this compound-stained Chinese hamster ovary (CHO) cells.

ParameterDescriptionPurpose in F-Actin Quantification
Form Factor A measure of circularity, calculated as (4 * π * Area) / (Perimeter²).Helps distinguish elongated ruffle structures from more rounded objects.
Anisometry The ratio of the major axis to the minor axis of a fitted ellipse.Quantifies the degree of elongation, a key feature of many F-actin bundles.
Curl A measure of how much a shape curls or bends.Differentiates sinuous ruffles from straight actin fibers.
M1 & M2 Higher-order moments of inertia.Provide more detailed shape information to refine the classification between different types of structures.
Data derived from a study on automated ruffle analysis in CHO cells. tandfonline.com

Integration with Correlative Light and Electron Microscopy (CLEM) for Multi-Scale Actin Research

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the advantages of fluorescence light microscopy (LM) with the high-resolution structural detail of electron microscopy (EM). universiteitleiden.nlfrontiersin.org this compound plays a crucial role in this integrated approach by allowing researchers to first identify the location of specific F-actin structures within the broader cellular context using LM, and then to examine the ultrastructure of those exact same locations with EM. universiteitleiden.nl

The typical CLEM workflow involves labeling fixed cells with fluorescent probes like this compound to visualize the actin cytoskeleton. frontiersin.org After acquiring fluorescence images of the regions of interest, the same sample is processed for electron microscopy. universiteitleiden.nl This processing includes steps like fixation, embedding in resin, and ultrathin sectioning before imaging in an electron microscope. Fiducial markers, such as fluorescent beads that are visible in both LM and EM, are often used to precisely align the images from the two modalities. frontiersin.org

This correlative method provides unparalleled insights into the organization of complex actin networks that are too dense to be resolved by light microscopy alone. frontiersin.org For example, super-resolution CLEM has been used to study the intricate actin network within and around podosomes in dendritic cells. frontiersin.orgfrontiersin.org While this compound staining reveals the general distribution of F-actin in the podosome cluster, subsequent EM imaging unveils the fine details of the different types and layers of actin filaments, revealing a more complex organization than previously understood. frontiersin.org The ability to correlate the molecular specificity of this compound with the nanoscale resolution of EM makes CLEM an indispensable tool for multi-scale actin research. universiteitleiden.nlfrontiersin.org

Interactive Table 2: General Workflow for CLEM Using this compound This table outlines the key steps for performing a CLEM experiment to study F-actin architecture.

StepProcedurePurposeThis compound's Role
1. LM Sample Preparation Cells are cultured on a suitable substrate, fixed, and permeabilized.To preserve cellular structures and allow probe access.The sample is stained with this compound to label F-actin. frontiersin.org
2. Fluorescence Imaging The sample is imaged using a fluorescence microscope to capture the distribution of F-actin.To identify cells and specific actin structures of interest for high-resolution follow-up.The red-orange fluorescence of this compound pinpoints the location of F-actin. genecopoeia.comthermofisher.com
3. EM Sample Preparation The sample is post-fixed, often with glutaraldehyde (B144438) and osmium tetroxide, dehydrated, and embedded in resin.To preserve ultrastructure for electron imaging.The this compound molecule is small enough to not interfere significantly with EM preparation. universiteitleiden.nl
4. EM Imaging Ultrathin sections of the resin-embedded sample are cut and imaged with a transmission electron microscope (TEM) or scanning electron microscope (SEM).To visualize the ultrastructure of the pre-selected regions at nanometer resolution.Provides the high-resolution context for the previously identified fluorescent actin signal. frontiersin.org
5. Image Correlation Images from LM and EM are overlaid and aligned using fiducial markers or cellular landmarks.To directly link the molecular information (actin) with its ultrastructural context.Enables the direct association of the this compound signal with specific filament arrangements. frontiersin.org

Multiplexed Fluorescence Imaging Strategies Incorporating this compound

Multiplexed fluorescence imaging allows for the simultaneous visualization of multiple cellular components, providing critical information about their spatial relationships and interactions. This compound is frequently incorporated into such strategies due to its high specificity for F-actin and its compatibility with other fluorescent stains. genecopoeia.com In a typical multiplexing experiment, this compound is used to label the actin cytoskeleton, while other probes, such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst stains, are used to label cell nuclei. tandfonline.comthermofisher.com

The success of a multiplexing experiment depends on the careful selection of fluorophores with distinct excitation and emission spectra to minimize signal bleed-through between channels. This compound, which is a conjugate of phalloidin and tetramethylrhodamine (B1193902) (TRITC), emits in the red-orange range of the spectrum. genecopoeia.comthermofisher.com While suitable for many applications, spectrally better-separated alternatives like Alexa Fluor 546 or Alexa Fluor 568 phalloidin are sometimes chosen to allow for cleaner separation from green-fluorescent dyes or proteins (e.g., GFP). thermofisher.com

Advanced multiplexing techniques, such as those used in expansion microscopy (ExM), have also utilized this compound. In ExM, the sample is physically expanded, allowing for higher effective resolution with conventional microscopes. biorxiv.org Direct cytoskeleton staining in ExM has been achieved using a trivalent linker that conjugates rhodamine B, phalloidin, and a component that anchors to the expandable hydrogel, enabling super-resolution imaging of actin alongside other targets. biorxiv.org

Furthermore, highly multiplexed imaging methods that rely on iterative hybridization of dye-labeled oligonucleotides can be combined with general protein or structure stains. google.com In such a framework, a sample could be stained with this compound to provide a constant structural reference of the actin cytoskeleton across multiple cycles of labeling and imaging of other targets, such as various proteins identified by DNA-conjugated antibodies. google.com

Interactive Table 3: Example of a Multiplexing Panel with this compound This table shows a common combination of fluorescent probes for a 3-color imaging experiment.

TargetProbeFluorophoreTypical Emission Color
F-Actin PhalloidinTetramethylrhodamine (TRITC)Red-Orange
Nucleus (DNA) DAPIDAPIBlue
Microtubules α-tubulin Antibody (Primary) + Secondary AntibodyFluorescein isothiocyanate (FITC)Green
This represents a standard panel; specific fluorophores can be substituted based on the available microscope filters and experimental needs. tandfonline.comthermofisher.com

Rhodamine Phalloidin in the Investigation of Cellular Actin Dynamics and Mechanobiology

Elucidating Actin Remodeling Processes in Fixed Cell Preparations

Rhodamine phalloidin (B8060827) is instrumental in studying the architecture of the actin cytoskeleton in fixed cells. medchemexpress.comcytoskeleton.com By binding specifically to F-actin, it allows for high-contrast imaging of actin structures with minimal nonspecific staining. genecopoeia.com This is crucial for understanding the intricate processes of actin remodeling that are fundamental to cell function. The fixation process, typically using paraformaldehyde, is critical as it preserves the native structure of F-actin, which is necessary for high-affinity phalloidin binding. cytoskeleton.comwustl.edu Methanol-based fixatives are generally avoided as they can disrupt the actin cytoskeleton. medchemexpress.comgenecopoeia.com

In fixed cell preparations, rhodamine phalloidin staining enables the detailed visualization of various actin-based structures, such as stress fibers, lamellipodia, and filopodia. cytoskeleton.comresearchgate.net For instance, in studies of epithelial-mesenchymal transition (EMT), a process involving significant cellular restructuring, this compound has been used to observe changes in actin stress fibers. nih.gov Researchers have used it to demonstrate how treatment with transforming growth factor-beta (TGF-β) leads to the formation of prominent stress fibers, a hallmark of the mesenchymal phenotype. nih.gov Furthermore, combining this compound staining with immunofluorescence for other proteins allows for the colocalization of actin filaments with actin-binding proteins like Arp2/3 complex and capping protein (CP), providing insights into the molecular machinery that governs actin assembly and remodeling at the leading edge of motile cells. nih.gov

The stability of this compound also permits its use in combination with other cellular stains, enabling a multi-faceted analysis of cellular architecture. genecopoeia.com For example, co-staining with nuclear dyes like DAPI allows for the simultaneous visualization of the actin cytoskeleton and the nucleus, providing spatial context within the cell. pubcompare.aithermofisher.com

Analysis of Cytoskeletal Organization Across Diverse Cell Types and Tissue Models

This compound's utility extends to the analysis of cytoskeletal organization in a wide array of cell types and more complex tissue models. Its ability to bind to actin from various species, including animals and plants, makes it a versatile probe. medchemexpress.comgenecopoeia.com

In cultured cells, this compound staining has revealed the distinct actin architectures of different cell lines. For example, it has been used to visualize the prominent stress fibers in Swiss 3T3 fibroblasts, the cortical actin network in human keratinocytes, and the dynamic actin structures in motile B16 melanoma cells. cytoskeleton.comcomparativephys.cabiologists.com Studies on neurons have utilized this compound to visualize the enrichment of F-actin in growth cones and along the axon shaft, providing insights into neuronal development and function. nih.gov

Beyond individual cells, this compound is employed to study the organization of the actin cytoskeleton within tissues. In whole-mount staining protocols, it has been used to analyze F-actin distribution in the female gametophyte of plants and the vasculature of the porcine retina. nih.govnih.gov For instance, in the porcine retina, this compound staining revealed that arterial endothelial cells possess prominent central microfilament bundles oriented with blood flow, which are largely absent in venous endothelial cells, suggesting an adaptive response to hemodynamic forces. nih.gov Similarly, it has been used to study muscle fiber morphology in the nematode Caenorhabditis elegans, revealing age-related disorganization of actin filaments. nih.gov

The ability to visualize the three-dimensional organization of the actin cytoskeleton within these complex structures provides critical information about cell-cell interactions, tissue architecture, and the influence of the microenvironment on cellular morphology.

Contributions to Understanding Cell Adhesion, Migration, and Morphogenesis Mechanisms

The dynamic nature of the actin cytoskeleton is central to cell adhesion, migration, and morphogenesis, and this compound has been a key tool in investigating these processes. By "freezing" the actin cytoskeleton at specific time points, researchers can capture snapshots of the dynamic changes that occur during these events.

In cell migration studies, this compound is frequently used in wound-healing assays (scratch assays) to visualize the collective movement of cells. nih.gov After creating a "wound" in a confluent cell monolayer, the cells at the edge migrate to close the gap. Staining with this compound at different time points allows for the visualization of lamellipodial protrusions and stress fiber reorientation, providing insights into the mechanisms of directed cell migration. nih.gov For example, it has been used in high-throughput screens to identify siRNA molecules that regulate cell migration. nih.gov

This compound has also been instrumental in studying the role of actin in the formation of adhesive structures. Staining reveals the intricate network of actin filaments that connect to focal adhesions, the protein complexes that link the cell's cytoskeleton to the extracellular matrix. By observing changes in this network under different conditions, researchers can understand how cells regulate their adhesion and respond to their environment.

During morphogenesis, the process by which organisms develop their shape, the actin cytoskeleton undergoes dramatic reorganization. This compound staining has been used to visualize these changes in various developmental contexts. For example, it has been used to study the role of actin filaments in patterning the cuticle of C. elegans.

Investigating Mechanotransduction Pathways and Cytoskeletal Integrity

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is heavily dependent on the integrity and dynamics of the actin cytoskeleton. This compound is a valuable tool for investigating how mechanical forces influence cytoskeletal organization and, consequently, cell behavior.

Studies have shown that mechanical stress can induce changes in the actin cytoskeleton, such as the formation and reinforcement of stress fibers. By applying mechanical forces to cells and then fixing and staining them with this compound, researchers can visualize these structural adaptations. This approach has been used to study the response of detrusor myocytes to mechanical stimuli, revealing age-related differences in the elasticity of the myocyte nucleus and its connection to the actin cytoskeleton. nih.gov

Furthermore, this compound can be used to assess cytoskeletal integrity in response to various treatments or genetic manipulations. For example, in studies of Alzheimer's disease, rhodamine-tagged Aβ₄₂ has been shown to cause a significant reduction in F-actin staining in primary cortical neurons, indicating a disassembly of the actin cytoskeleton that may contribute to cognitive deficits. jneurosci.org Similarly, treatment of cells with pharmacological agents that disrupt the actin cytoskeleton, such as cytochalasin D, followed by this compound staining, allows for the visualization of the resulting disruption of actin filaments. nih.gov

Studies on Actin Filament Assembly and Disassembly Kinetics in vitro and in situ

This compound is not only used for visualizing static actin structures but also for studying the kinetics of actin filament assembly and disassembly, both in cell-free systems (in vitro) and within cells (in situ).

In vitro, the fluorescence of this compound increases significantly upon binding to F-actin. biologists.com This property has been exploited to develop assays that measure actin polymerization in real-time. biologists.com By mixing monomeric actin (G-actin) with polymerization-inducing agents and this compound, researchers can monitor the increase in fluorescence over time to determine the rate of filament assembly. biologists.com This technique has been used to study the effects of various proteins and signaling molecules on actin polymerization. biologists.com this compound is also used to stabilize actin filaments for in vitro motility assays, where the movement of fluorescently labeled filaments along a surface coated with myosin motors is observed. cytoskeleton.comnih.govresearchgate.net

In situ, this compound staining of fixed cells at different time points after a stimulus can provide insights into the dynamics of actin assembly and disassembly. For example, studies on synaptic vesicle recycling in neurons have used this compound to show that actin disassembles and reassembles in active nerve terminals during depolarization. nih.gov Similarly, in chromaffin cells, stimulation leads to a disassembly of the cortical actin network, a process that can be visualized by a decrease in this compound staining. rupress.orgsemanticscholar.org The rate of actin filament turnover can also be measured by treating cells with drugs like latrunculin, which sequesters actin monomers, and then fixing and staining with this compound at various time points to observe the disappearance of actin structures. rupress.orgresearchgate.net

Comparative Methodological Assessments and Probe Limitations

Comparative Analysis with Genetically Encoded Actin Probes (e.g., LifeAct, F-tractin)

Rhodamine phalloidin (B8060827), a chemical probe, and genetically encoded probes like LifeAct and F-tractin offer distinct advantages and disadvantages for visualizing the actin cytoskeleton. While phalloidin is widely considered a benchmark for staining F-actin in fixed cells due to its high specificity and strong signal, genetically encoded probes are indispensable for live-cell imaging. nih.govtandfonline.com

LifeAct , a 17-amino-acid peptide, and F-tractin , derived from neuronal kinase A, are fused to fluorescent proteins and expressed within cells to visualize actin dynamics. nih.govnih.gov A primary advantage of these probes is their utility in living cells, where rhodamine phalloidin cannot readily permeate the cell membrane. nih.govresearchgate.net However, studies have revealed that these genetically encoded markers can exhibit biases in their localization and may not fully recapitulate the entire actin network as stained by phalloidin. nih.govtandfonline.com

For instance, in certain cell types, LifeAct has been shown to be excluded from specific actin-rich structures like lamellipodial and lamellar networks, and it may fail to bind to cofilin-actin filaments. nih.gov Conversely, F-tractin's localization often more closely resembles that of phalloidin. nih.govtandfonline.com However, F-tractin expression can sometimes induce morphological changes, such as the formation of aberrant, dense actin bundles and an increase in the number and length of filopodia in certain cell types. nih.govtandfonline.com

In super-resolution microscopy of fixed cells, both LifeAct and phalloidin-based probes can yield comparable image resolutions. nih.govplos.orgresearchgate.net However, LifeAct offers advantages such as lower cost and simplified protocols for sequential imaging, as the probe can be washed out, whereas phalloidin may require photobleaching to prevent signal crosstalk. nih.gov Some research also suggests that Lifeact may provide more continuous labeling of thin filaments compared to phalloidin. researchgate.net

It's also been noted that this compound can show preferential binding to certain actin structures, such as stress fibers, when compared to LifeAct. biorxiv.orgresearchgate.net This highlights that even the "gold standard" phalloidin may not stain all F-actin architectures uniformly. biorxiv.org

ProbePrimary ApplicationAdvantagesDisadvantages
This compoundFixed CellsHigh specificity and signal-to-noise. nih.gov Generally considered the standard for F-actin staining. nih.govtandfonline.comNot cell-permeable, limiting live-cell use. nih.govresearchgate.net Can stabilize actin filaments, perturbing dynamics. nih.gov May show biased binding to certain actin structures. biorxiv.org
LifeActLive CellsEnables visualization of actin dynamics in vivo. nih.gov Lower cost and simpler sequential imaging protocols than phalloidin in fixed cells. nih.govresearchgate.netCan be excluded from certain actin networks (e.g., lamellipodia). nih.gov May not bind all F-actin structures. nih.gov
F-tractinLive CellsLocalization is often very similar to phalloidin staining. nih.govtandfonline.comCan induce morphological changes and artifacts in some cell types. nih.govtandfonline.com May not accumulate in dense radial filament bundles to the same extent as phalloidin. tandfonline.com

Evaluation Against Antibody-Based F-Actin Staining Approaches

Antibody-based methods provide an alternative to this compound for labeling F-actin, and a comparison reveals trade-offs between specificity, ease of use, and the resulting structural information. While phalloidin binds directly to the filamentous form of actin, antibodies are developed to target the actin protein itself. nih.govresearchgate.net

A key advantage of phalloidin conjugates is their small size (typically <2 kDa), which allows for dense labeling of actin filaments without significant steric hindrance. aatbio.com This can result in more detailed visualization of fine actin structures. Furthermore, the binding properties of phalloidin are highly conserved across different species, making it a versatile tool for a wide range of animal and plant cells. aatbio.comthermofisher.com Phalloidin staining is also known for its negligible non-specific binding, leading to high-contrast images. aatbio.comthermofisher.com

In contrast, actin antibodies are larger molecules, which can potentially lead to less dense labeling and may be subject to greater non-specific binding, requiring careful optimization of blocking steps. However, antibodies can be crucial in specific experimental contexts. For example, in studies involving drug treatments that alter actin polymerization, antibodies and phalloidin can yield different staining patterns. One study on pollen tubes treated with cytochalasins (drugs that disrupt actin filaments) found that an actin antibody revealed numerous microfilament strands, whereas this compound staining showed a mostly diffuse pattern. nih.gov This suggests that in certain conditions where actin filaments are fragmented or altered, antibodies might detect structures that are not readily bound by phalloidin. nih.gov

The staining protocol for phalloidin is generally simpler and faster, often involving a single incubation step that can be combined with primary or secondary antibody incubations for multi-target labeling. abcam.comabcam.com

FeatureThis compoundActin Antibodies
TargetFilamentous actin (F-actin)Actin protein (can be G- or F-actin depending on the antibody)
SizeSmall molecule (&lt;2 kDa) aatbio.comLarge protein (~150 kDa for IgG)
SpecificityHigh for F-actin, with low non-specific background. aatbio.comthermofisher.comCan vary; requires optimization to minimize non-specific binding.
Cross-ReactivityBroadly applicable across species. aatbio.comthermofisher.comCan be species-specific.
ProtocolSimple, often a single incubation step. abcam.comabcam.comTypically involves primary and secondary antibody incubations.
Special CasesMay not bind well to fragmented or certain altered actin structures. nih.govMay detect actin structures not visible with phalloidin under certain conditions. nih.gov

Assessment of Fluorescent Phalloidin Variants with Different Dyes (e.g., Alexa Fluor phalloidin, FITC phalloidin)

The choice of fluorescent dye conjugated to phalloidin significantly impacts the quality of F-actin visualization, with key differences in brightness, photostability, and spectral properties. This compound is a classic and widely used reagent, but newer generations of dyes often offer superior performance. biocompare.comabcam.co.jp

Brightness and Photostability: Dyes like the Alexa Fluor series and iFluor dyes are generally brighter and more photostable than traditional fluorophores such as rhodamine and FITC (fluorescein isothiocyanate). abcam.combiocompare.comabcam.co.jp This means they emit more photons before being irreversibly bleached, allowing for longer exposure times and the imaging of finer, less abundant structures. nih.gov Rhodamine itself is generally considered more photostable than FITC. nih.gov

Spectral Separation: In multicolor imaging experiments, the spectral characteristics of the dye are critical. Alexa Fluor dyes offer a wide range of options across the spectrum, with narrower emission peaks compared to older dyes. biocompare.com For example, Alexa Fluor 546, 568, and 594 are often used as replacements for this compound because their emission spectra are better separated from green-emitting dyes like Alexa Fluor 488 or FITC, reducing spectral bleed-through between channels. biocompare.comthermofisher.com

Staining Stability: The stability of the phalloidin staining can also be influenced by the conjugated dye. biotium.comdutscher.com While stock solutions are very stable, the staining in the sample can be more labile. biotium.com For some conjugates, it is recommended to image shortly after staining. biotium.combiotrend.com However, phalloidins conjugated to rhodamine-based dyes are often stable for up to a week when stored properly. dutscher.comimmunologicalsciences.com Newer formulations, like ActinBrite™ conjugates, have been engineered to maintain high binding affinity, allowing for stable staining for a month or more. biotium.comthe-scientist.com

Affinity and Dye Interference: The conjugation of a dye molecule can sometimes affect the binding affinity of phalloidin for F-actin. the-scientist.comnih.gov For example, cationic fluorophores like rhodamine may introduce electrostatic interactions that influence the binding. nih.gov This can lead to variations in staining intensity and stability among different phalloidin conjugates.

Dye ConjugateRelative BrightnessRelative PhotostabilityKey Features
This compoundGoodGood; more photostable than FITC. nih.govClassic F-actin stain; good for general use. abcam.combiocompare.com
FITC PhalloidinModerateLowerTraditional green-emitting dye; prone to faster photobleaching. abcam.com
Alexa Fluor PhalloidinsHigh to Very HighHigh to Very HighSuperior brightness and photostability. thermofisher.combiocompare.com Wide range of colors with good spectral separation. biocompare.com
iFluor / CF® Dye PhalloidinsHigh to Very HighHigh to Very HighEngineered for high performance, often comparable or superior to Alexa Fluor dyes. abcam.combiotrend.com

Identified Biases and Specificity Considerations of this compound Staining for Distinct Actin Architectures

While this compound is a highly specific probe for F-actin, research has revealed that it does not always label all actin structures uniformly and can exhibit biases towards certain architectures. nih.govbiorxiv.org This has important implications for the interpretation of cellular images where phalloidin is used as the sole marker for the actin cytoskeleton.

Preferential Binding: Studies comparing phalloidin with other actin probes have shown that this compound may preferentially bind to more stable actin structures, such as stress fibers, over more dynamic networks. biorxiv.orgresearchgate.net In squid axons, for example, injected rhodamine-phalloidin (B2604369) showed a biased anterograde dispersion, suggesting a preference for certain filament populations. rupress.org

Exclusion from Specific Structures: There is evidence that some F-actin architectures are resistant to phalloidin staining. For instance, cofilin-actin rods, which are dense bundles of actin that can form under cellular stress, are known to be poorly stained by phalloidin. biorxiv.org Similarly, certain types of nuclear actin filaments may not be detectable with phalloidin. tandfonline.combiorxiv.org This suggests that the presence of specific actin-binding proteins or the unique conformation of actin filaments in these structures can occlude the phalloidin binding site.

Stabilization Artifacts: A significant consideration when using phalloidin is that it stabilizes actin filaments by preventing their depolymerization. nih.govaatbio.comabcam.com This property, while useful for preserving filaments during fixation, is a major drawback for live-cell imaging as it perturbs natural actin dynamics. nih.gov In fixed cells, this stabilization is generally considered to faithfully preserve the actin cytoskeleton at the moment of fixation.

Comparison with Other Probes: The biases of phalloidin become most apparent when compared directly with other probes in the same cells. For example, the Utr230 probe can detect Golgi-associated actin filaments that are not visible with phalloidin staining, suggesting that even the "gold standard" has its limitations and may not provide a complete picture of the entire cellular F-actin population. tandfonline.com

Methodological Challenges in Sample Preparation for High-Fidelity this compound Imaging

Achieving high-fidelity imaging with this compound is critically dependent on the sample preparation protocol. Several methodological challenges must be carefully addressed to ensure accurate and artifact-free visualization of the F-actin cytoskeleton.

Fixation: The choice of fixative is paramount. Methanol-based fixatives should be avoided as they can disrupt actin filament structure. aatbio.comcytoskeleton.com The preferred fixative is methanol-free formaldehyde (B43269) or paraformaldehyde, which provides excellent preservation of actin filaments and delicate structures like lamellipodia. abcam.comcytoskeleton.comthermofisher.com Glutaraldehyde (B144438) can also be used and offers good preservation. cytoskeleton.com Insufficient or improper fixation can lead to a distorted representation of the actin network.

Permeabilization: For phalloidin to access the intracellular actin filaments, the cell membrane must be permeabilized. This is typically achieved using detergents like Triton X-100 or saponin. abcam.comcytoskeleton.comtocris.com The concentration and incubation time of the detergent must be carefully optimized. Over-permeabilization can damage cellular structures and lead to the loss of soluble proteins and lipids, while under-permeabilization will result in weak or no staining. For delicate structures, a gentle permeabilization step is crucial. nih.gov

Staining and Washing: To minimize non-specific background staining, a blocking step with a protein solution like bovine serum albumin (BSA) is often recommended before adding the this compound. abcam.comthermofisher.comtocris.com The washing steps after staining are also critical. Insufficient washing can leave behind unbound phalloidin, increasing background fluorescence, while excessive or harsh washing can damage fragile cellular extensions. nih.govnih.gov In super-resolution techniques like phalloidin-PAINT, washing steps are minimized or eliminated to better preserve delicate structures. nih.gov

Mounting and Photobleaching: The choice of mounting medium can significantly affect the longevity of the fluorescent signal. Anti-fade reagents are essential to reduce photobleaching during imaging. abcam.combiocompare.com However, some mounting media are incompatible with certain fluorescent dyes, so compatibility must be verified. dutscher.comimmunologicalsciences.com Furthermore, the polarized nature of laser light sources in confocal microscopy can lead to orientation-dependent variations in the apparent fluorescence intensity of actin fibers, which can affect quantitative analysis. biologists.com

One-Step Procedures: Some protocols offer a simultaneous fixation, permeabilization, and staining procedure. researchgate.netabcam.comthermofisher.comtocris.com While this can be faster, it may not be suitable for all cell types or applications and requires careful optimization to ensure all three processes occur efficiently without introducing artifacts. researchgate.net

Innovations and Future Directions in Rhodamine Phalloidin Based Research

Development of Novel Rhodamine Phalloidin (B8060827) Conjugates with Enhanced Photophysical and Binding Properties

The enduring utility of rhodamine phalloidin in cell biology has spurred the development of new conjugates with superior characteristics. Research efforts are focused on creating derivatives that offer increased brightness, enhanced photostability, and improved binding affinity for filamentous actin (F-actin).

A significant area of innovation lies in the synthesis of novel fluorophores to replace traditional rhodamine dyes. For instance, the development of silicon-substituted rhodamines (Si-rhodamines) has yielded probes with red-shifted excitation and emission spectra, high brightness, and exceptional photostability, which are advantageous for advanced imaging techniques. acs.org These newer dyes can be conjugated to phalloidin to create probes that are less prone to photobleaching during prolonged imaging experiments.

In addition to developing new dyes, modifications to the linker between the rhodamine moiety and phalloidin are being explored to optimize binding kinetics and specificity. The goal is to create conjugates that bind more tightly to F-actin, resulting in a brighter signal and lower background fluorescence. cytoskeleton.com Some companies now offer high-affinity phalloidin conjugates designed to preserve strong F-actin binding, allowing for imaging weeks after staining. clinisciences.com

Furthermore, the creation of phalloidin conjugates with dyes that have specific properties for super-resolution microscopy, such as certain CF® Dyes, is expanding the applications of this tool into cutting-edge imaging modalities like 3-D STORM (Stochastic Optical Reconstruction Microscopy). biotium.com These advancements provide researchers with a more robust and versatile toolkit for visualizing the actin cytoskeleton with greater clarity and detail.

PropertyTraditional this compoundNovel this compound Conjugates
Photostability ModerateHigh to Very High
Brightness GoodVery Good to Excellent
Spectral Range Primarily orange-redExpanded range, including far-red and near-infrared
Binding Affinity High (nanomolar range)High to Very High
Super-resolution Compatibility LimitedOptimized for techniques like STORM and SIM

Integration with Advanced Sample Preparation and Clearing Techniques for Deep Tissue Imaging

Visualizing the intricate three-dimensional organization of the actin cytoskeleton within whole tissues has been a significant challenge due to light scattering. The integration of this compound staining with advanced sample preparation and tissue clearing techniques is overcoming this hurdle, enabling unprecedented deep-tissue imaging.

Tissue clearing methods render biological tissues transparent by homogenizing the refractive index of the sample. fujifilm.com Various protocols, such as CUBIC and PEGASOS, have been developed to make large tissue samples, and even entire organs, optically clear. elifesciences.orgjove.com When combined with this compound staining, these techniques allow for the visualization of F-actin architecture deep within intact tissues, providing valuable insights into cell morphology and tissue organization in a 3D context. elifesciences.orgresearchgate.net

For example, a study on the organ of Corti utilized a tissue clearing protocol that effectively detected F-actin using this compound, enabling the 3D reconstruction of this complex structure. researchgate.net Similarly, researchers have successfully imaged the innervation of skin in thick tissue sections by combining fluorescent staining, including this compound, with tissue clearing. jove.com These approaches maintain the spatial relationships of cells within the tissue, which is often lost with traditional histological sectioning. frontiersin.org

The development of straightforward, whole-mount staining protocols that incorporate this compound staining with clearing steps allows for the analysis of a large number of samples while preserving cellular and tissue integrity. frontiersin.org This is particularly valuable for studying complex developmental processes and the pathology of diseases in the context of the entire tissue microenvironment.

Expansion into High-Throughput and High-Content Screening Applications

The reliability and specificity of this compound have made it a valuable tool for high-throughput screening (HTS) and high-content screening (HCS). These automated imaging-based assays allow for the rapid analysis of cellular responses to thousands of compounds or genetic perturbations. vghtc.gov.twplos.org

In HCS, this compound is frequently used to stain the actin cytoskeleton, providing a rich source of quantitative data on cell morphology, spreading, and cytoskeletal organization. vghtc.gov.twnih.gov Automated microscopy platforms can acquire images from multi-well plates, and sophisticated image analysis software can then extract a multitude of phenotypic parameters from the this compound signal. vghtc.gov.twaracelibio.com This multiparametric data can reveal subtle but significant drug-induced changes that would be missed by simpler assays. nih.gov

For instance, HCS assays using this compound can be employed to screen for compounds that disrupt the actin cytoskeleton, which is a target for some anti-cancer drugs. nih.gov The ability to visualize and quantify changes in actin filaments across a large number of samples provides a powerful platform for drug discovery and toxicology studies. aracelibio.comox.ac.uk Furthermore, the transition to 3D cell culture models in drug screening has highlighted the importance of tools like this compound for assessing phenotypic changes in a more physiologically relevant context. nih.gov

Screening ApplicationRole of this compoundKey Data Extracted
Drug Discovery Staining F-actin to assess compound effects on the cytoskeleton. nih.govChanges in cell shape, area, actin intensity, and texture. vghtc.gov.tw
Toxicology Identifying cytotoxic effects by visualizing actin disruption.Loss of stress fibers, cell rounding, and detachment.
Functional Genomics Phenotyping the effects of gene knockdown or knockout on cell morphology.Alterations in cytoskeletal organization and cell structure.
3D Model Screening Visualizing and quantifying phenotypes in spheroids and organoids. nih.govChanges in cyst size, lumen formation, and cell shape within the 3D structure. nih.gov

Exploration of Functional Perturbation Studies Using Phalloidin Analogs

While this compound is primarily used for visualizing fixed F-actin, there is growing interest in using phalloidin and its analogs to actively perturb actin dynamics in living cells for functional studies. Phalloidin itself is a potent stabilizer of F-actin, preventing its depolymerization. cytoskeleton.comnih.gov Although not cell-permeable, it can be microinjected into cells to study the effects of actin stabilization on various cellular processes. thermofisher.com

More recent research has focused on other natural products that, like phalloidin, bind to and stabilize F-actin but are membrane-permeable, such as jasplakinolide. nih.govspringernature.com Studies comparing the effects of these different actin-stabilizing agents can provide insights into the specific roles of actin dynamics in processes like cell motility, morphogenesis, and intracellular transport. nih.govresearchgate.net

Interestingly, research has shown that rhodamine-phalloidin (B2604369) can bind to other cellular components besides actin, such as the Arp2/3 complex and its activator WASp-VCA. nih.gov This finding suggests that the effects of phalloidin in cellular experiments may be more complex than previously thought and opens up new avenues for investigating the regulation of actin nucleation and branching. nih.gov The use of phalloidin and its analogs in conjunction with drugs that depolymerize actin, like latrunculin or cytochalasin, allows for a detailed dissection of the roles of actin polymerization and depolymerization in various cellular functions. biologists.com

Emerging Applications in Interdisciplinary Fields of Cell Biology and Biomaterials Science

The utility of this compound is extending beyond traditional cell biology into interdisciplinary fields like biomaterials science and mechanobiology. In biomaterials research, understanding how cells interact with synthetic materials is crucial for designing effective tissue engineering scaffolds and medical implants. This compound is used to visualize the actin cytoskeleton of cells cultured on different biomaterials, providing information on cell adhesion, spreading, and the cellular response to material topography and chemistry.

In the field of mechanobiology, which studies how physical forces and changes in the mechanical properties of cells and tissues contribute to development, physiology, and disease, this compound is an essential tool. The actin cytoskeleton is a primary determinant of cell mechanics and a key player in mechanotransduction—the process by which cells convert mechanical stimuli into biochemical signals. By staining F-actin with this compound, researchers can visualize how the cytoskeleton remodels in response to mechanical cues, such as substrate stiffness or applied forces.

Furthermore, the combination of this compound staining with techniques that measure cellular forces, such as traction force microscopy, allows for a direct correlation between cytoskeletal architecture and the generation of mechanical stress. These interdisciplinary applications are providing new insights into how the physical environment of a cell influences its behavior and function, with implications for fields ranging from regenerative medicine to cancer biology.

Q & A

What are the optimal protocols for visualizing F-actin using rhodamine phalloidin in fixed cells?

This compound is typically used at a 1:40–1:200 dilution in PBS or methanol, depending on the cell type and fixation method. Cells should be fixed with 4% paraformaldehyde (PFA) for 10–15 minutes, permeabilized with 0.1% Triton X-100 for 5–30 minutes, and blocked with 2% BSA or FBS to reduce nonspecific binding. Incubation with this compound for 15–60 minutes at room temperature or 4°C is standard. Include controls without primary staining to assess background fluorescence .

How can this compound be combined with other fluorescent probes (e.g., DAPI, antibodies) for multicolor imaging?

For multicolor imaging, perform sequential staining: (1) Fix and permeabilize cells, (2) incubate with primary antibodies, (3) apply secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488), (4) stain nuclei with DAPI, and (5) label F-actin with this compound. Use spectral unmixing or filters to avoid bleed-through. Ensure phalloidin is added last to prevent interference with antibody binding .

What methodological considerations are critical for quantitative F-actin analysis using this compound?

Quantify fluorescence intensity using high-content imaging systems or software like ImageJ. Normalize signals to cell number (via DAPI) or total protein content. Acquire ≥6 random fields per condition and perform statistical tests (e.g., two-way ANOVA with Tukey’s correction) to account for biological variability. Note that fixation methods (e.g., PFA vs. methanol) can alter actin morphology and fluorescence intensity .

How can researchers resolve discrepancies in F-actin polymerization data across studies?

Discrepancies may arise from differences in cell types (e.g., H9c2 cardiomyocytes vs. 4T1 cancer cells), fixation artifacts, or variations in phalloidin concentration. Validate protocols using positive/negative controls (e.g., cells treated with cytochalasin D for actin depolymerization). Ensure consistent imaging settings (e.g., exposure time, laser power) .

Can this compound be used in live-cell imaging studies?

No. This compound requires cell permeabilization and fixation, as it cannot cross intact membranes. For live-cell actin dynamics, use GFP-tagged actin or transient transfection with LifeAct. Phalloidin’s irreversible binding also stabilizes F-actin, altering natural polymerization/depolymerization kinetics .

What advanced techniques integrate this compound with flow cytometry or two-photon microscopy?

For flow cytometry, dissociate fixed/permeabilized cells into single-cell suspensions and incubate with this compound. Use far-red compatible dyes (e.g., Cy5) to avoid spectral overlap. In two-photon microscopy, combine this compound with DAPI and LysoTracker for 3D imaging of cytoskeletal organization in thick tissues .

What safety and storage protocols are essential for handling this compound?

Store lyophilized phalloidin at –20°C protected from light. Reconstitute in methanol or PBS and avoid freeze-thaw cycles. Use PPE (gloves, lab coat) to prevent skin/eye contact, as it is orally toxic (OSHA HCS Category 4). Dispose of waste via approved chemical protocols .

How does this compound stabilize F-actin, and what are the implications for experimental design?

Phalloidin binds between adjacent actin subunits, inhibiting depolymerization by blocking phosphate release. This stabilization prevents natural filament turnover, making it unsuitable for time-course studies of dynamic actin remodeling. Use jasplakinolide for reversible stabilization in live cells .

What troubleshooting steps address poor or inconsistent this compound staining?

  • Weak signal : Increase phalloidin concentration (up to 1:40) or incubation time.
  • High background : Optimize blocking (e.g., 5% BSA) or reduce Triton X-100 permeabilization time.
  • Artifacts : Avoid over-fixation (>15 minutes PFA) or methanol fixation, which can collapse actin networks .

What structural insights into this compound’s binding mechanism inform experimental optimization?

X-ray diffraction shows phalloidin binds 10 Å from the actin filament axis, stabilizing inter-strand interactions. The rhodamine moiety faces outward, minimizing steric hindrance with antibodies. This explains its compatibility with immunostaining but cautions against using it in studies requiring native actin dynamics .

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